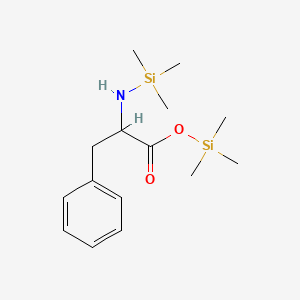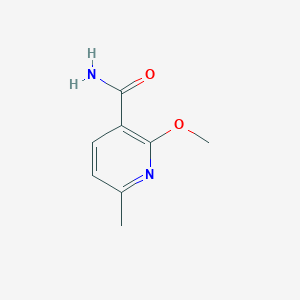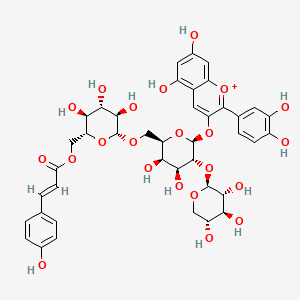
2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C10H10F3NO It is characterized by the presence of a dimethylamino group and a trifluoromethyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde typically involves the introduction of the dimethylamino and trifluoromethyl groups onto a benzaldehyde scaffold. One common method involves the reaction of 2-(dimethylamino)benzaldehyde with trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the dimethylamino group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(dimethylamino)-6-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-(dimethylamino)-6-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a fluorescent probe due to its unique electronic properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde exerts its effects depends on its specific application. In chemical reactions, the dimethylamino group can act as an electron-donating group, influencing the reactivity of the benzaldehyde core. The trifluoromethyl group, being highly electronegative, can stabilize negative charges and influence the compound’s overall electronic properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)-4-(trifluoromethyl)benzaldehyde
- 2-(Dimethylamino)-5-(trifluoromethyl)benzaldehyde
- 2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde
Uniqueness
2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the dimethylamino and trifluoromethyl groups on the benzaldehyde core. This positioning can significantly influence its chemical reactivity and physical properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H10F3NO |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
2-(dimethylamino)-6-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C10H10F3NO/c1-14(2)9-5-3-4-8(7(9)6-15)10(11,12)13/h3-6H,1-2H3 |
InChI Key |
ORUKJRIDLMVJOH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate](/img/structure/B12097665.png)




![methyl 4-methyl-3,7-dioxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),8-diene-4-carboxylate](/img/structure/B12097709.png)






![6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B12097749.png)

